N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-8-9-17-18(11-16)26-20(23-17)24(13-14-5-4-10-22-12-14)19(25)15-6-2-1-3-7-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXPNDVEYWBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzamide structure with a 6-chlorobenzo[d]thiazole moiety and a pyridine ring. The synthesis typically involves the reaction of 6-chlorobenzo[d]thiazole with pyridin-3-ylmethyl amine, followed by purification processes such as recrystallization. The detailed synthetic pathway has been documented in various studies, highlighting the importance of structural modifications for enhancing biological activity.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299. One study reported that a related compound significantly reduced IL-6 and TNF-α levels, promoting apoptosis and causing cell cycle arrest at concentrations as low as 1 µM .
Antidiabetic Activity
The hypoglycemic effects of benzothiazole derivatives have been explored in vivo using streptozotocin-induced diabetic models. Compounds within this class demonstrated notable reductions in blood glucose levels, suggesting potential applications in diabetes management . The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzothiazole ring enhance antidiabetic efficacy.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many thiazole derivatives act by inhibiting enzymes crucial for cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those involved in inflammation and apoptosis.
- Interaction with DNA : Some studies suggest that these compounds may interact directly with DNA or RNA, disrupting replication processes in cancer cells.
Study 1: Anticancer Activity
A recent investigation evaluated the anticancer efficacy of a series of thiazole-containing compounds against A431 and A549 cell lines. The study found that certain modifications to the thiazole moiety significantly enhanced cytotoxicity, with IC50 values lower than those for established chemotherapeutics like doxorubicin .
Study 2: Antidiabetic Evaluation
In another study focused on antidiabetic properties, a novel series of benzothiazole derivatives were synthesized and tested in diabetic rats. Results demonstrated that specific derivatives led to a marked decrease in blood glucose levels compared to untreated controls, indicating their potential as therapeutic agents for diabetes .
Data Summary
Comparison with Similar Compounds
Substituent Effects on the Benzo[d]thiazole Core
- Chlorine vs. Bromine Substitution: Bromine substitution at position 6 (e.g., N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide) increases molecular weight (449.3 g/mol vs.
- Amino vs. Chloro Groups: N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) exhibits distinct electronic properties due to the electron-donating amino group, as evidenced by downfield NMR shifts (e.g., 6.71–7.03 ppm for aromatic protons) compared to nitro or chloro analogs (e.g., 7.93–9.10 ppm in nitro derivatives) .
Pyridine and Benzamide Modifications
- Pyridin-3-ylmethyl vs.
- Benzamide Substituents :
Derivatives like 4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide introduce acetyl groups, which may enhance hydrogen-bonding interactions or metabolic stability .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated based on analogs.
Melting Points and Stability
Pharmacological Activity
- Zinc-Activated Channel (ZAC) Antagonism :
N-(Thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) of ZAC, with substituents like tert-butyl or nitro groups enhancing potency. The 6-chloro group in the target compound may similarly modulate allosteric binding . - Antibacterial Potential: Pyridine-3-carboxamide analogs (e.g., N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide) demonstrate antibacterial activity, suggesting the target compound’s pyridin-3-ylmethyl group could confer similar properties .
Corrosion Inhibition
- Amino-substituted benzothiazoles (e.g., ABTB) exhibit superior corrosion inhibition due to electron-rich amino groups facilitating adsorption on metal surfaces. Chloro derivatives may offer less efficacy in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
